molecular formula C8H6INO B1628733 3-Iodo-4-methoxybenzonitrile CAS No. 82504-06-1

3-Iodo-4-methoxybenzonitrile

Cat. No.: B1628733
CAS No.: 82504-06-1
M. Wt: 259.04 g/mol
InChI Key: DYNJBBWJVQMTNQ-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxybenzonitrile is an organic compound with the molecular formula C8H6INO. It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the third position and a methoxy group at the fourth position. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iodo-4-methoxybenzonitrile can be synthesized through several methods. One common method involves the iodination of 4-methoxybenzonitrile. This process typically uses iodine and ammonium hydroxide in methanol at room temperature, followed by treatment with potassium carbonate in N,N-dimethylformamide . Another method involves the use of potassium iodide and iodine in water, followed by treatment with potassium carbonate in acetone .

Industrial Production Methods

Industrial production of this compound often involves multi-step reactions to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Iodo-4-methoxybenzonitrile is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-4-methylbenzonitrile
  • 3-Iodo-4-ethoxybenzonitrile
  • 3-Iodo-4-fluorobenzonitrile

Comparison

3-Iodo-4-methoxybenzonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it can undergo. Compared to its analogs with different substituents, it may exhibit different electronic and steric properties, affecting its suitability for specific applications .

Properties

IUPAC Name

3-iodo-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNJBBWJVQMTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601087
Record name 3-Iodo-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82504-06-1
Record name 3-Iodo-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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